1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one
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Overview
Description
1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one typically involves the reaction of pyrrolidine with 1,1-dimethoxyacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-propanone: Similar in structure but lacks the pyrrolidine ring.
3-(propan-2-yl)pyrrolidin-2-one: Contains a pyrrolidine ring but differs in the substitution pattern
Uniqueness
1,1-Dimethoxy-3-(pyrrolidin-2-yl)propan-2-one is unique due to the presence of both the dimethoxy and pyrrolidine functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,1-dimethoxy-3-pyrrolidin-2-ylpropan-2-one |
InChI |
InChI=1S/C9H17NO3/c1-12-9(13-2)8(11)6-7-4-3-5-10-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
XIMQGXAYIGJJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC1CCCN1)OC |
Origin of Product |
United States |
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